1-eicosanoyl-2-[(11Z,14Z)-eicosadienoyl]-sn-glycero-3-phosphocholine
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Overview
Description
1-eicosanoyl-2-[(11Z,14Z)-eicosadienoyl]-sn-glycero-3-phosphocholine is a phosphatidylcholine 40:2 in which the acyl groups specified at positions 1 and 2 are eicosanoyl and (11Z,14Z)-eicosadienoyl respectively. It derives from an icosanoic acid and an (11Z,14Z)-icosadienoic acid.
Scientific Research Applications
Polymerized Liposomes
- Overview : This compound has been used in the synthesis of highly stable polymerized liposomes. These liposomes are stable in the presence of sodium dodecylsulfate, indicating their potential for applications in drug delivery and membrane modeling (Sadownik, Stefely, & Regen, 1986).
Phosphatidylcholine Hydrolysis Analysis
- Application : It is significant in the quantitative analysis of phosphatidylcholine and its hydrolysis products. This research is crucial for understanding the acyl migration process in phospholipids (Kiełbowicz et al., 2012).
Interaction with Viral Peptides
- Significance : The compound is used to study interactions with viral peptides, such as those from the hepatitis G virus. This aids in understanding peptide-membrane interactions, relevant in virology and vaccine development (Sanchez-Martin et al., 2010).
Synthesis of Phospholipids with Polyunsaturated Fatty Acid
- Research Focus : It plays a role in synthesizing phospholipids bearing conjugated oxo-polyunsaturated fatty acid residue, important for understanding lipid biochemistry and membrane dynamics (Zhu et al., 1999).
Bilayer Lipid Clustering Studies
- Usage : The compound is utilized in studies assessing lipid bilayer clustering and acyl chain order, providing insights into the structural organization of cell membranes (McCarthy, Huang, & Levin, 2000).
Ozone Interaction Studies
- Application in Environmental Science : Research on how phosphocholines, including this compound, interact with ozone at the air-water interface is relevant to environmental chemistry and atmospheric studies (Lai, Yang, & Finlayson‐Pitts, 1994).
Properties
Molecular Formula |
C48H92NO8P |
---|---|
Molecular Weight |
842.2 g/mol |
IUPAC Name |
[(2R)-2-[(11Z,14Z)-icosa-11,14-dienoyl]oxy-3-icosanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C48H92NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-47(50)54-44-46(45-56-58(52,53)55-43-42-49(3,4)5)57-48(51)41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h15,17,21,23,46H,6-14,16,18-20,22,24-45H2,1-5H3/b17-15-,23-21-/t46-/m1/s1 |
InChI Key |
DGKXFLANAYRYMU-BYZVZMPQSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCC/C=C\C/C=C\CCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCC=CCC=CCCCCC |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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